(9H-Fluoren-9-yl)methyl (benzyloxy)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (benzyloxy)carbamate is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a fluorenyl group and a benzyloxy carbamate moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (benzyloxy)carbamate typically involves the reaction of 9H-fluorene with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (benzyloxy)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (benzyloxy)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (benzyloxy)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include covalent modification of active sites and non-covalent interactions with binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(9H-Fluoren-9-yl)methyl (benzyloxy)carbamate is unique due to its specific combination of the fluorenyl and benzyloxy carbamate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
566200-23-5 |
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Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-phenylmethoxycarbamate |
InChI |
InChI=1S/C22H19NO3/c24-22(23-26-14-16-8-2-1-3-9-16)25-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24) |
InChI Key |
BLCFRGIJSMTEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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